1-Chloro-3-ethynyl-2-methoxybenzene

説明

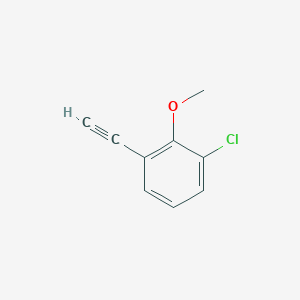

1-Chloro-3-ethynyl-2-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, an ethynyl group (C≡CH) at position 3, and a methoxy group (-OCH₃) at position 2. This unique arrangement imparts specific electronic and steric properties, making it a molecule of interest in organic synthesis and materials science.

特性

IUPAC Name |

1-chloro-3-ethynyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCHULMUGDOLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyl-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group . This process typically requires the use of a palladium catalyst and a base such as triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

化学反応の分析

Types of Reactions: 1-Chloro-3-ethynyl-2-methoxybenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Addition Reactions: Halogens like bromine or chlorine, and hydrogen halides like hydrogen chloride, are commonly used.

Major Products:

Nitration: 1-Chloro-3-ethynyl-2-methoxy-4-nitrobenzene.

Sulfonation: 1-Chloro-3-ethynyl-2-methoxy-4-sulfonic acid.

Halogenation: 1-Chloro-3-ethynyl-2-methoxy-4-bromobenzene.

科学的研究の応用

1-Chloro-3-ethynyl-2-methoxybenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 1-chloro-3-ethynyl-2-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with nucleophiles, while the methoxy and chlorine groups can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

(a) 1-Ethynyl-3-chlorobenzene

- Structure : Lacks the methoxy group at position 2.

- Electronic Effects : The absence of the electron-donating methoxy group reduces the electron density at the ortho position, altering electrophilic substitution patterns. For example, nitration or sulfonation reactions would favor different regioselectivity compared to the methoxy-containing analogue.

- Reactivity: The ethynyl group retains its utility in Sonogashira couplings, but the lack of steric hindrance from the methoxy group may facilitate reactions at the ortho position .

(b) (3-Chlorophenyl) 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

- Structure : Contains a methoxy group but embedded in a complex indole-acetate framework.

- Functional Differences : The methoxy group here is part of a larger heterocyclic system, influencing solubility and steric bulk. Unlike 1-Chloro-3-ethynyl-2-methoxybenzene, this compound’s reactivity is dominated by the indole core and ester functionality, limiting direct comparability .

(c) Ethyl-Substituted Benzene Derivatives

- Examples : Benzene derivatives with ethyl chains (e.g., 3-Phenyldodecane, 3-Phenyltetradecane).

- Physical Properties : Longer alkyl chains increase lipophilicity and boiling points compared to the ethynyl group’s compact, rigid structure. These compounds are less reactive in cross-coupling chemistry but more suited for applications requiring hydrophobicity .

Comparative Data Table

Methodological Considerations

Structural characterization of these compounds often relies on crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation . For instance, SHELXL’s precision in handling small-molecule data ensures accurate bond-length measurements, critical for confirming the ethynyl group’s linear geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。